6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene
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Overview
Description
6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core.
Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.
Isopropoxylation: Introduction of the isopropoxy group at the 7th position using isopropanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Hydrogenation to form saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy or isopropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isopropoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1H-indene: Lacks the isopropoxy group, making it less versatile in certain applications.
7-[(Propan-2-yl)oxy]-1H-indene: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-7-[(methyl)oxy]-1H-indene: Similar structure but with a methyl group instead of an isopropyl group, leading to different chemical and biological properties.
Uniqueness
6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene stands out due to the presence of both methoxy and isopropoxy groups, which confer unique reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
921942-82-7 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
6-methoxy-7-propan-2-yloxy-1H-indene |
InChI |
InChI=1S/C13H16O2/c1-9(2)15-13-11-6-4-5-10(11)7-8-12(13)14-3/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
LNNQQEPLZKVAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC2=C1CC=C2)OC |
Origin of Product |
United States |
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